molecular formula C12H12ClFN4O2S B2698709 1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2319851-80-2

1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2698709
CAS No.: 2319851-80-2
M. Wt: 330.76
InChI Key: ULNIJKYVFVVDKA-UHFFFAOYSA-N
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Description

1-{[1-(3-Chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core linked to an azetidine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group. This sulfonyl-azetidine-triazole architecture distinguishes it from other triazole derivatives, which commonly incorporate dioxolane, epoxide, or silane substituents.

Properties

IUPAC Name

1-[[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN4O2S/c13-11-3-10(1-2-12(11)14)21(19,20)18-5-9(6-18)4-17-8-15-7-16-17/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNIJKYVFVVDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and finally the triazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted that compounds with a triazole core demonstrated potent activity against various bacterial and fungal strains. The incorporation of the sulfonyl group in the structure enhances its efficacy as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of 1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has been documented in several studies. For instance, synthesized triazole derivatives showed comparable anti-inflammatory activity to ibuprofen in experimental models, suggesting their potential use in treating inflammatory conditions .

Anticancer Effects

The compound's anticancer properties have also been explored. Certain 1,2,4-triazole derivatives have been shown to inhibit the growth of cancer cells across multiple lines. For example, studies demonstrated that specific triazole derivatives could effectively induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Fungicides and Pesticides

The agricultural sector benefits from the application of triazole derivatives as fungicides and pesticides. Research has indicated that these compounds can effectively control fungal pathogens in crops, thereby improving yield and quality. Their mechanism involves disrupting fungal cell wall synthesis and metabolism .

Plant Growth Regulators

Some studies suggest that triazole compounds can act as plant growth regulators. They influence various physiological processes in plants, leading to enhanced growth and resistance to environmental stressors. This application is crucial for sustainable agriculture practices .

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various triazole derivatives, researchers synthesized multiple compounds based on the 1H-1,2,4-triazole framework. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .

Case Study 2: Anti-inflammatory Activity

A comparative analysis involving synthesized triazole derivatives demonstrated their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a dose-dependent reduction in inflammation when administered at concentrations similar to standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

The compound is compared below with four analogous triazole-based compounds: difenoconazole, epoxiconazole, flusilazole, and propiconazole. These share the 1H-1,2,4-triazole moiety but differ in substituents and functional groups, influencing their physicochemical and biological properties.

Compound Molecular Formula Key Substituents Molecular Weight Primary Use
Target Compound C₁₃H₁₂ClFN₄O₂S 3-Chloro-4-fluorobenzenesulfonyl, azetidine ~357.8 (calculated) Not explicitly stated
Difenoconazole C₁₉H₁₇Cl₂N₃O₃ Dioxolane, chlorophenoxy 406.3 Fungicide
Epoxiconazole C₁₇H₁₃ClFN₃O Epoxide, chlorophenyl, fluorophenyl 329.8 Fungicide
Flusilazole C₁₆H₁₅F₂N₃Si Silane, bis(4-fluorophenyl) 315.4 Fungicide
Propiconazole C₁₅H₁₇Cl₂N₃O₂ Dioxolane, dichlorophenyl 342.2 Fungicide

Structural and Functional Analysis

Azetidine vs. Dioxolane/Epoxide/Silane Cores

  • Difenoconazole/Propiconazole: Their 1,3-dioxolane rings increase hydrophobicity, favoring membrane penetration in fungal targets .
  • Epoxiconazole : The epoxide group introduces polarity, possibly enhancing solubility and systemic distribution in plants .
  • Flusilazole : The silicon-based silane group imparts unique steric and electronic properties, contributing to broad-spectrum antifungal activity .

Substituent Effects on Bioactivity

  • Halogenation: Chlorine and fluorine atoms in the target compound and analogs (e.g., difenoconazole, epoxiconazole) enhance lipophilicity and resistance to metabolic degradation, critical for prolonged fungicidal action .
  • Aromatic Systems: The 3-chloro-4-fluorobenzenesulfonyl group in the target compound contrasts with difenoconazole’s chlorophenoxy and flusilazole’s bis(4-fluorophenyl) groups, suggesting divergent binding affinities to cytochrome P450 enzymes in fungi .

Physicochemical Properties

  • Flusilazole exhibits a high boiling point (431.4°C) due to its silane group, which may reduce volatility compared to the target compound’s sulfonyl-azetidine system .

Biological Activity

1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the classes of azetidines and triazoles. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClFN4O2SC_{12}H_{12}ClFN_4O_2S, with a molecular weight of approximately 300.76 g/mol. The structure features a triazole ring fused with an azetidine moiety, which is further substituted with a sulfonyl group. This unique arrangement contributes to its biological activity.

Anticancer Properties

Research indicates that triazole derivatives exhibit notable anticancer properties. A study focusing on fluorinated triazoles found that these compounds can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PT-45 (pancreatic cancer) with IC50 values around 33 µM . The incorporation of fluorine into the triazole structure enhances its potency and bioavailability, making it a promising candidate for further development.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. They have been shown to possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microorganisms, leading to cell death or growth inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may inhibit enzyme activity or modulate receptor functions, which can lead to therapeutic effects in various disease models.

Research Findings and Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Fluorinated Triazoles : A review highlighted that fluorinated triazoles demonstrate enhanced pharmacological activities compared to their non-fluorinated counterparts. These compounds were evaluated for their anticancer, antibacterial, and antiviral properties .
  • Cytotoxicity Studies : In vitro studies have shown that certain triazole derivatives can significantly affect cancer cell proliferation by targeting pathways involving ERK1/2 and NF-kB proteins, which are crucial for cell survival and proliferation .
  • Antimicrobial Efficacy : Research has demonstrated the effectiveness of triazole compounds against various bacterial strains, showcasing their potential as broad-spectrum antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-733
AntimicrobialVarious BacteriaVaries
AntifungalCandida spp.Varies

Q & A

Q. Key Considerations :

  • Steric hindrance from the azetidine ring may require elevated temperatures (80–100°C) for efficient coupling.
  • Monitor reaction progress via TLC or LC-MS to optimize yields.

Basic Question: How is the crystal structure of this compound determined, and which software tools are recommended?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

Crystallization : Use slow evaporation (e.g., dichloromethane/methanol) to grow high-quality crystals.

Data Collection : Employ a diffractometer (Cu-Kα or Mo-Kα radiation).

Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement .

Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots and validates bond geometries .

Q. Example Parameters :

  • Space group: P21/cP2_1/c (common for triazoles).
  • RR-factor: <0.05 indicates high precision .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :
Contradictions (e.g., NMR shifts vs. computational predictions) arise from dynamic effects or solvent interactions. Mitigation strategies:

DFT Calculations : Compare experimental 1H^1H-/13C^{13}C-NMR with Gaussian/B3LYP-optimized structures to identify conformational discrepancies .

Solvatochromic Analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., water, DMSO) to assess electronic environment impacts .

X-ray vs. NMR : If X-ray confirms planar triazole geometry but NMR suggests puckering, consider temperature-dependent NMR to probe flexibility .

Basic Question: Which analytical methods validate the purity of this compound, and what parameters are critical?

Methodological Answer :
HPLC and UV-Vis Spectrophotometry are standard. Protocol for UV-Vis:

Calibration Curve : Prepare 5–7 concentrations (e.g., 1–50 μg/mL) in methanol. Measure absorbance at λmax (typically 260–280 nm for triazoles).

Validation Parameters :

  • Linearity : R2>0.995R^2 > 0.995.
  • Precision : %RSD <2% for intraday/interday replicates.
  • Accuracy : 98–102% recovery in spiked samples .

Q. Chromatographic Purity :

  • Use C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase.
  • Retention time consistency (±0.1 min) and peak symmetry (As ≤1.5) ensure reliability .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Q. Methodological Answer :

Pharmacophore Mapping : Identify critical groups (e.g., sulfonyl for H-bonding, fluorophenyl for lipophilicity) using docking studies (AutoDock Vina).

Analog Synthesis :

  • Replace 3-chloro-4-fluorobenzenesulfonyl with 4-nitrobenzenesulfonyl to test electron-withdrawing effects.
  • Modify the azetidine linker to pyrrolidine for ring-strain analysis .

Bioassays : Test analogs against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) and compare IC50 values .

Case Study : Fluorine substitution at the 4-position increases membrane permeability, as seen in COX-2 inhibitors .

Advanced Question: What strategies optimize reaction yields when steric hindrance limits azetidine-triazole coupling?

Q. Methodological Answer :

Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs) and improve yields (15–20%) by enhancing kinetic control .

Catalytic Systems : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig amination in challenging couplings .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may require higher temps (100–120°C) .

Q. Methodological Answer :

Potentiometric Titration : Dissolve compound in 0.1 M KCl. Titrate with 0.01 M HCl/NaOH while monitoring pH.

UV-Vis Method : Measure absorbance changes at λmax across pH 2–13. pKa corresponds to the inflection point .
Physiological Relevance :

  • A pKa ~6.5 enhances solubility in physiological pH (7.4), favoring membrane permeability.
  • Lower pKa (<5) may reduce bioavailability due to ionization in the GI tract .

Advanced Question: How do researchers validate computational models for this compound’s electrostatic potential?

Q. Methodological Answer :

Electrostatic Potential (ESP) Mapping : Perform DFT calculations (B3LYP/6-311++G**) using Gaussian.

Experimental Validation :

  • Compare computed ESP with X-ray-derived electron density maps (Hirshfeld surface analysis).
  • Validate H-bond donor/acceptor sites via IR spectroscopy (e.g., N-H stretches at 3400 cm<sup>−1</sup>) .
    Outcome : Discrepancies >0.05 e/ų suggest model inaccuracies, requiring basis-set adjustments.

Basic Question: What chromatographic techniques quantify trace impurities in this compound?

Methodological Answer :
HPLC-MS/MS :

  • Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm).
  • Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient elution).
  • LOQ: 0.01% for 4-amino-1,2,4-triazole impurity .

GC-FID : For volatile byproducts (e.g., ethyl acetate residues).

Advanced Question: How can twinning in crystallographic data be resolved for accurate structure refinement?

Q. Methodological Answer :

Twinning Detection : Analyze RintR_{\text{int}} >0.15 or abnormal intensity statistics in SHELXL .

Refinement : Use TWIN/BASF commands in SHELXL to model twin domains.

Validation : Confirm with Rwork/Rfree convergence (<5% difference) .

Case Study : A twin fraction of 0.32 was resolved for a triazole derivative, improving RR-factor from 0.12 to 0.045 .

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